2'-n-Propoxy-2,2,2,5'-tetrafluoroacetophenone
Overview
Description
2’-n-Propoxy-2,2,2,5’-tetrafluoroacetophenone is an organic compound with the molecular formula C11H10F4O2 and a molecular weight of 250.1924 . This compound is characterized by the presence of a propoxy group and four fluorine atoms attached to an acetophenone core. It is used in various chemical research and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 2’-n-Propoxy-2,2,2,5’-tetrafluoroacetophenone typically involves the reaction of 2,2,2-trifluoroacetophenone with n-propyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the propoxy group . Industrial production methods may involve large-scale batch reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
2’-n-Propoxy-2,2,2,5’-tetrafluoroacetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, often using reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2’-n-Propoxy-2,2,2,5’-tetrafluoroacetophenone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 2’-n-Propoxy-2,2,2,5’-tetrafluoroacetophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical studies. The compound can modulate various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
2’-n-Propoxy-2,2,2,5’-tetrafluoroacetophenone can be compared with other fluorinated acetophenones, such as:
2,2,2-Trifluoroacetophenone: Lacks the propoxy group, making it less versatile in certain synthetic applications.
2’-n-Butoxy-2,2,2,5’-tetrafluoroacetophenone: Similar structure but with a butoxy group instead of a propoxy group, which can affect its reactivity and applications.
2’-n-Methoxy-2,2,2,5’-tetrafluoroacetophenone: Contains a methoxy group, leading to different chemical and physical properties.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(5-fluoro-2-propoxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O2/c1-2-5-17-9-4-3-7(12)6-8(9)10(16)11(13,14)15/h3-4,6H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCNVQKZZUPCGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)F)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701203781 | |
Record name | Ethanone, 2,2,2-trifluoro-1-(5-fluoro-2-propoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701203781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443312-22-8 | |
Record name | Ethanone, 2,2,2-trifluoro-1-(5-fluoro-2-propoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443312-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2,2,2-trifluoro-1-(5-fluoro-2-propoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701203781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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